molecular formula C13H15BrN2S B2665710 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole CAS No. 1207039-05-1

5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole

Cat. No. B2665710
CAS RN: 1207039-05-1
M. Wt: 311.24
InChI Key: CDPBOPQGVQZIRT-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole, also known as BPEI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BPEI belongs to the class of imidazole derivatives, which are known for their biological activities such as antimicrobial, antifungal, and anticancer effects.

Scientific Research Applications

Multifunctional Applications

A study by Cao et al. (2015) on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, which incorporate structural elements similar to "5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole," showcases the compounds' slow magnetic relaxation and photochromic behavior. The research demonstrates how substituent groups can significantly influence their crystal structures, magnetic relaxations, and photochromic properties (Cao et al., 2015).

Synthetic Applications

Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles, including imidazoles. This approach facilitated the synthesis of tri- and tetra-cyclic heterocycles, demonstrating the compound's utility in creating complex molecular architectures (Allin et al., 2005).

Reactivity and Transformations

Eltsov et al. (2003) investigated the reactivity of ethyl 5-phenylthioureido-3H-imidazole-4-carboxylate with bromoacetic acid, leading to the formation of (imidazolylimino)thiazolidinones. This study highlights the compound's potential in generating a variety of derivatives through reactions with aldehydes, opening pathways for synthesizing substituted guanidines (Eltsov et al., 2003).

Antibacterial and Antimicrobial Activities

Research by Vekariya et al. (2017) on imidazo[2,1-b]thiazole derivatives, synthesized through a green synthesis approach, showcased significant antibacterial and antimalarial activities. This study underscores the potential of imidazole derivatives in developing new antimicrobial agents (Vekariya et al., 2017).

Spectroscopic Analysis and Molecular Docking

Thomas et al. (2018) reported on the solvent-free synthesis of imidazole derivatives and their comprehensive spectroscopic characterization. Their study also included a reactivity analysis through DFT calculations and molecular dynamics simulations, alongside evaluating the compounds' interactions with proteins through molecular docking procedures. This research demonstrates the versatility of imidazole derivatives in pharmaceutical studies (Thomas et al., 2018).

properties

IUPAC Name

5-(4-bromophenyl)-1-ethyl-2-ethylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-3-16-12(9-15-13(16)17-4-2)10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBOPQGVQZIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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